N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide
Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide is a naphthalene-based carboxamide derivative characterized by a pyrimidine ring substituted with a cyclopropyl group at the 6-position. This compound belongs to a broader class of naphthalene carboxamides, which are recognized for their diverse biological activities, including antimicrobial, antimycobacterial, and herbicidal properties . The naphthalene scaffold and amide functional group are critical to its interaction with biological targets, such as photosystem II (PS II) in plants or enzymes in microbial pathogens.
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(17-7-3-5-13-4-1-2-6-16(13)17)20-11-15-10-18(14-8-9-14)22-12-21-15/h1-7,10,12,14H,8-9,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJHUWKJCJWZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide typically involves the coupling of a naphthalene derivative with a cyclopropylpyrimidine derivative. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction involves the use of palladium as a catalyst and boron reagents under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathwaysFurther research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties
| Compound Name | logP (Predicted) | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |
|---|---|---|---|
| N-[4-(Trifluoromethyl)phenyl]naphthalene-1-carboxamide | 3.8 | 349.3 | 3 |
| This compound | 3.2 | 347.4 | 5 |
Research Findings
- Structure-Activity Relationships (SAR): Lipophilicity: Higher logP values correlate with enhanced antimycobacterial activity but may increase cytotoxicity . Electron-Withdrawing Groups: Substituents like -CF₃ and -NO₂ improve target binding but reduce selectivity . Heterocyclic Substituents: Pyrimidine and pyridine rings enhance interaction with enzymatic pockets through π-π stacking and hydrogen bonding .
Hypotheses for Target Compound :
- The cyclopropyl group may confer metabolic stability by resisting oxidative degradation compared to alkyl chains.
- The pyrimidine-methyl linker could optimize spatial orientation for binding to both microbial and photosynthetic targets.
Biological Activity
N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and other pharmacological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHNO
IUPAC Name: N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide
Molecular Weight: 414.45 g/mol
This compound belongs to the class of naphthalenecarboxamides, which are known for their diverse biological activities. Its unique structure allows for interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound. The compound has demonstrated significant cytotoxic activity against various cancer cell lines.
Case Study: Cytotoxicity in MDA-MB-231 Cells
A study evaluated the effects of similar naphthalene derivatives on breast cancer cells (MDA-MB-231). The results indicated that compounds with structural similarities to this compound could induce apoptosis and arrest the cell cycle at the S phase.
| Compound | IC50 (µM) | Effect on Cell Cycle | Induction of Apoptosis |
|---|---|---|---|
| 6a | 1.0 | G1 to S phase shift | Yes |
| 8c | 1.5 | G1 to S phase shift | Yes |
These findings suggest that this compound may possess similar mechanisms of action, warranting further investigation into its anticancer properties .
Antimicrobial Activity
The compound's antimicrobial activity has also been assessed, particularly against non-tuberculous mycobacteria (NTM). In vitro tests demonstrated that naphthalene derivatives could inhibit the growth of Mycobacterium avium subsp. paratuberculosis, showing potency greater than conventional antibiotics such as rifampicin.
Table: Antimicrobial Efficacy Comparison
| Compound | MIC (µg/mL) | Comparison with Rifampicin |
|---|---|---|
| N-cyclopropyl-naphthalene derivative | 25 | 2-fold higher activity |
| Rifampicin | 50 | Baseline |
The structure-activity relationship indicates that modifications in the naphthalene ring enhance antimicrobial efficacy .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Studies suggest that these compounds may inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells and inhibition of bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
